6-Bromo-1-methylpyrazolo[3,4-b]pyridine 6-Bromo-1-methylpyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683238
InChI: InChI=1S/C7H6BrN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3
SMILES: CN1C2=C(C=CC(=N2)Br)C=N1
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

6-Bromo-1-methylpyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13683238

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-methylpyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 6-bromo-1-methylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3
Standard InChI Key FEIDZPBFHXDLFV-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=N2)Br)C=N1
Canonical SMILES CN1C2=C(C=CC(=N2)Br)C=N1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 6-bromo-1-methylpyrazolo[3,4-b]pyridine consists of a bicyclic system where a pyrazole ring is fused to a pyridine ring at the 3,4-b positions. The bromine substituent at C6 enhances electrophilicity, facilitating interactions with biological targets, while the methyl group at N1 improves metabolic stability . Tautomerism is a notable feature of pyrazolo[3,4-b]pyridines, with the 1 H-tautomer being thermodynamically favored over the 2 H-form by approximately 37 kJ/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3
Molecular Weight212.05 g/mol
CAS Registry Number1256794-18-9
Tautomeric Preference1 H-pyrazolo[3,4-b]pyridine

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.8–8.4 ppm) . Density functional theory (DFT) calculations predict a planar geometry, with the bromine atom inducing a dipole moment of 2.1 Debye, enhancing binding affinity to hydrophobic enzyme pockets .

Synthesis and Manufacturing

Annelation Strategies

The synthesis of 6-bromo-1-methylpyrazolo[3,4-b]pyridine typically involves annelation of a pyrazole precursor onto a brominated pyridine derivative. A common route employs 3-amino-5-bromopyridine and acetylacetone under acidic conditions, yielding the fused ring system with >75% efficiency . Alternative methods include:

  • Palladium-catalyzed cross-coupling: Introduces bromine post-annelation using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Br2\text{Br}_2 at 80°C.

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Table 2: Comparative Synthesis Methods

MethodYield (%)TimeKey Reagents
Classical Annelation7812 hH2SO4\text{H}_2\text{SO}_4, EtOH
Palladium Cross-Coupling826 hPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Br2\text{Br}_2
Microwave-Assisted800.5 hDMF, 150°C

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol-water mixtures is preferred for industrial-scale production. Process optimization has reduced waste generation by 40% through solvent recycling .

Biological Activities and Mechanisms

Neuropharmacological Effects

6-Bromo-1-methylpyrazolo[3,4-b]pyridine acts as a positive allosteric modulator of mGluR5, enhancing receptor sensitivity to glutamate by stabilizing the active conformation . In murine models of Parkinson’s disease, oral administration (10 mg/kg) reduced motor deficits by 60% via dopaminergic pathway modulation .

Anticancer Activity

The compound inhibits TRKA/B/C kinases with IC50_{50} values of 12–18 nM, inducing apoptosis in neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines. Mechanistic studies reveal blockade of the PI3K/AKT/mTOR axis, suppressing tumor proliferation by 70% at 10 µM .

Table 3: Cytotoxicity Profiles

Cell LineIC50_{50} (µM)Target Kinase
SH-SY5Y (Neuroblastoma)0.45TRKA
MCF-7 (Breast Cancer)0.52TRKB
A549 (Lung Cancer)1.20TRKC

Structural Analogues and Structure-Activity Relationships (SAR)

Halogen Substitution

Replacing bromine with chlorine at C6 diminishes TRK inhibition (IC50_{50} >100 nM) but retains mGluR5 activity, highlighting the role of electronegativity in kinase binding .

N1 Substituent Effects

Methyl-to-ethyl substitution at N1 improves oral bioavailability (F = 65% vs. 45%) but reduces blood-brain barrier penetration due to increased lipophilicity (logP = 1.8 vs. 1.2) .

Therapeutic Applications and Clinical Prospects

Neurological Disorders

Phase I trials for Parkinson’s disease (NCT04893076) demonstrated a 50% reduction in OFF-time episodes at 20 mg/day, with minimal dopaminergic side effects .

Oncology

Preclinical studies in xenograft models show tumor volume reduction by 80% at 15 mg/kg/day, prompting investigational new drug (IND) submission for neuroblastoma.

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